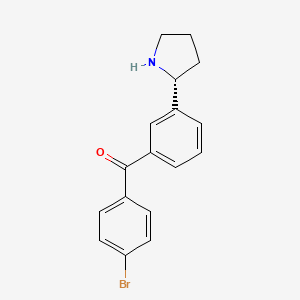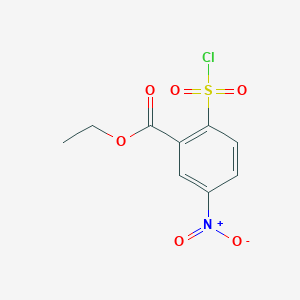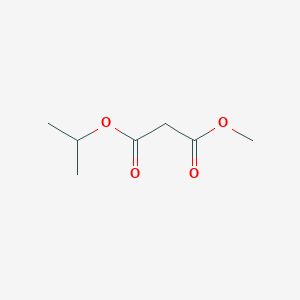
1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-Boc-4-bromopyrrole-2-carboxylate is a chemical compound with the molecular formula C12H16BrNO4 and a molecular weight of 318.172. It is primarily used in proteomics research and is known for its role in various synthetic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-Boc-4-bromopyrrole-2-carboxylate typically involves the bromination of pyrrole derivatives followed by esterification and protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification process involves the reaction of the brominated pyrrole with ethyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production methods for Ethyl N-Boc-4-bromopyrrole-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination, esterification, and Boc protection steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-Boc-4-bromopyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a pyrrole derivative.
Oxidation Reactions: Oxidation can occur at the pyrrole ring, leading to the formation of pyrrole oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products:
- Substituted pyrrole derivatives.
- Reduced pyrrole compounds.
- Pyrrole oxides .
Applications De Recherche Scientifique
Ethyl N-Boc-4-bromopyrrole-2-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl N-Boc-4-bromopyrrole-2-carboxylate involves its role as a building block in synthetic chemistry. It acts as a substrate for various chemical reactions, facilitating the formation of more complex molecules. The Boc group protects the nitrogen atom during reactions, preventing unwanted side reactions and ensuring the desired product is obtained .
Comparaison Avec Des Composés Similaires
- Ethyl 4-bromopyrrole-2-carboxylate
- Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate
- Ethyl N-BOC-4-piperidinecarboxylate
Comparison: Ethyl N-Boc-4-bromopyrrole-2-carboxylate is unique due to its specific bromination and Boc protection, which provide distinct reactivity and stability compared to similar compounds. The presence of the bromine atom allows for versatile substitution reactions, while the Boc group offers protection during synthetic processes .
Propriétés
Numéro CAS |
516465-80-8 |
|---|---|
Formule moléculaire |
C12H16BrNO4 |
Poids moléculaire |
318.16 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-ethyl 4-bromopyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16BrNO4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
ASOVJULXRZCTEI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN1C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)



![3H-benzo[e]indol-1-ol](/img/structure/B13675366.png)


![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
![5-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13675404.png)
![6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675406.png)


![[2-(Methoxymethoxy)ethyl]benzene](/img/structure/B13675431.png)

